

Unraveling the Crystalline Landscape of Neopentyl Glycol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Neopentyl glycol**

Cat. No.: **B033123**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Neopentyl glycol (NPG), a branched-chain diol with the IUPAC name 2,2-dimethylpropane-1,3-diol, is a versatile organic compound with significant applications in the synthesis of polyesters, resins, and lubricants.^[1] Beyond its industrial utility, NPG has garnered considerable scientific interest due to its fascinating solid-state properties, particularly its existence in two distinct crystalline forms and its exhibition of a colossal barocaloric effect, making it a material of interest for solid-state refrigeration technologies.^{[1][2]} This technical guide provides a comprehensive analysis of the crystal structure of **neopentyl glycol**, detailing its polymorphic forms, the thermodynamics of its phase transitions, and the experimental methodologies employed for its characterization.

Polymorphism of Neopentyl Glycol: The α and γ Phases

Neopentyl glycol exhibits polymorphism, existing in at least two well-characterized crystalline phases at atmospheric pressure: a low-temperature monoclinic phase (α -phase) and a high-temperature face-centered cubic (FCC) plastic crystal phase (γ -phase).^{[3][4]}

The Low-Temperature Monoclinic α -Phase

At ambient temperature and below, **neopentyl glycol** crystallizes in a monoclinic system. This ordered crystalline structure is designated as the α -phase. Through single-crystal X-ray diffraction studies, the structure has been determined to belong to the space group $P2_1/n$.^[3]

The unit cell parameters for the α -phase at 20°C ($\pm 1^\circ\text{C}$) are summarized in Table 1. In this phase, the molecules are arranged in a highly ordered, anisotropic manner, with strong intermolecular hydrogen bonds forming chains.[5]

The High-Temperature Face-Centered Cubic (FCC) γ -Phase

Upon heating, **neopentyl glycol** undergoes a solid-solid phase transition to a dynamically disordered crystalline phase known as a "plastic crystal" or the γ -phase.[3] This high-temperature phase adopts a face-centered cubic (FCC) structure.[2] In the γ -phase, the long-range positional order of the molecules is maintained at the lattice points of the cubic cell, but the molecules possess significant rotational freedom.[6] This orientational disorder is a hallmark of plastic crystals and is responsible for their unique physical properties, including low entropy of fusion and high plasticity. The transition to this phase is associated with a significant absorption of energy.[3]

Crystallographic and Thermal Data

The structural and thermodynamic parameters of **neopentyl glycol**'s solid phases and their interconversion have been determined using various analytical techniques, primarily X-ray diffraction and differential scanning calorimetry. A summary of the key quantitative data is presented in the following tables.

Table 1: Crystallographic Data for the α -Phase of **Neopentyl Glycol** at 20°C[3]

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a	5.979(1) Å
b	10.876(2) Å
c	10.099(2) Å
β	99.78(1)°
Volume	647.2(2) Å ³
Z	4
Calculated Density	1.069 g/cm ³

Table 2: Thermal Properties of **Neopentyl Glycol**

Property	Value	Reference
Solid-Solid Phase Transition Temperature ($\alpha \rightarrow \gamma$)	41.9 °C	[7]
Enthalpy of Solid-Solid Phase Transition	141.91 J/g	[7]
Melting Point	129.46 °C	[7]
Colossal Barocaloric Effect Entropy Change	$\sim 389 \text{ J kg}^{-1} \text{ K}^{-1}$	[1][2]
Maximum Thermal Decomposition Temperature (T _{max})	159.72°C - 160.40°C	[8]

Experimental Protocols

The characterization of the crystal structure and thermal properties of **neopentyl glycol** relies on precise experimental methodologies. The following sections outline the typical protocols for the key analytical techniques.

Crystal Growth

High-quality single crystals of **neopentyl glycol** suitable for X-ray diffraction can be grown from solution by slow evaporation.

- Solvent Selection: A suitable solvent is one in which **neopentyl glycol** is moderately soluble, such as benzene.^[3]
- Procedure:
 - Prepare a saturated solution of **neopentyl glycol** in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
 - Filter the solution to remove any particulate impurities.
 - Allow the solution to cool slowly to room temperature in a loosely covered container to permit slow evaporation of the solvent.
 - Over a period of several days to weeks, well-formed single crystals should appear.

X-ray Diffraction (XRD)

Both single-crystal and powder XRD are crucial for determining the crystal structure and phase purity of **neopentyl glycol**.

This technique provides the most detailed structural information, including unit cell parameters, space group, and atomic coordinates.

- Instrument: A four-circle single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation) and a detector.
- Procedure:
 - A suitable single crystal is mounted on a goniometer head.

- The crystal is cooled to a stable temperature (e.g., 100 K) to minimize thermal vibrations.
- The diffractometer automatically collects a dataset of reflection intensities at various crystal orientations.
- The collected data is processed to determine the unit cell and space group.
- The crystal structure is solved and refined using specialized software (e.g., SHELX, Olex2).

PXRD is used to analyze the crystalline phases of a bulk sample and can be used to study phase transitions as a function of temperature.

- Instrument: A powder diffractometer, commonly in Bragg-Brentano geometry, with a monochromatic X-ray source. For high-temperature studies, a Guinier diffraction system or a diffractometer equipped with a heating stage is employed.[3]
- Procedure:
 - A finely ground powder of **neopentyl glycol** is packed into a sample holder.
 - The sample is scanned over a range of 2θ angles.
 - The resulting diffraction pattern is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to known standards or calculated patterns.
 - For temperature-dependent studies, the sample is heated or cooled in a controlled manner, and diffraction patterns are collected at various temperatures to observe phase transitions.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for studying the thermal properties of **neopentyl glycol**, including its phase transition temperatures and enthalpies.

- Instrument: A differential scanning calorimeter.
- Procedure:

- A small, accurately weighed sample of **neopentyl glycol** (typically 5-10 mg) is hermetically sealed in an aluminum pan.[9]
- An empty sealed pan is used as a reference.
- The sample and reference are heated and/or cooled at a constant rate (e.g., 5 or 10 °C/min).[9]
- The heat flow to or from the sample relative to the reference is measured as a function of temperature.
- Endothermic or exothermic peaks in the DSC thermogram indicate phase transitions, and the area under the peak is proportional to the enthalpy of the transition.

Visualizing Experimental Workflows and Relationships

To further elucidate the processes involved in the analysis of **neopentyl glycol**'s crystal structure, the following diagrams illustrate key experimental workflows.

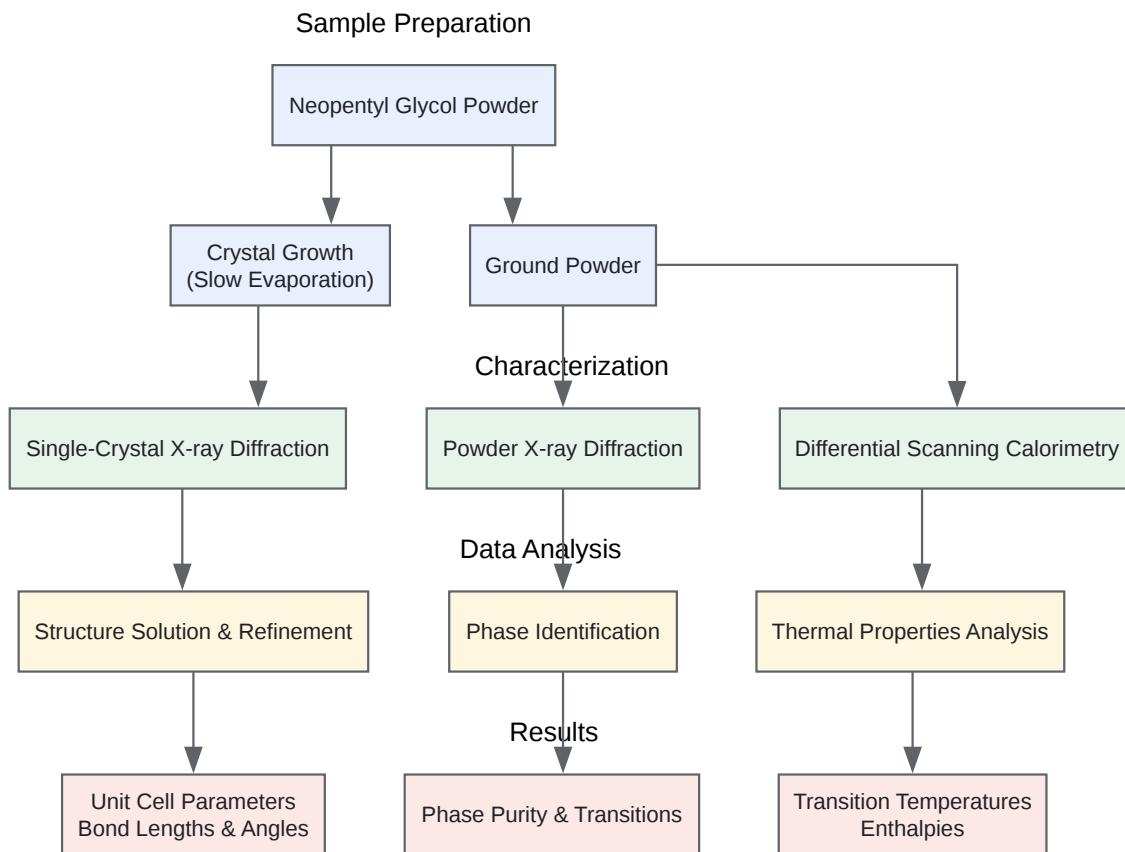

[Click to download full resolution via product page](#)

Figure 1. Experimental workflow for the crystal structure analysis of **neopentyl glycol**.

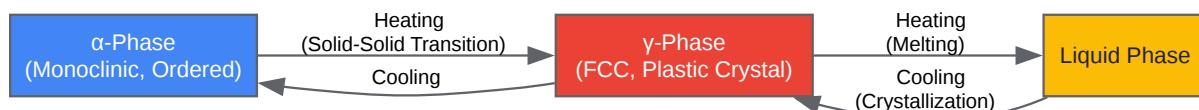

[Click to download full resolution via product page](#)

Figure 2. Phase transition logic of **neopentyl glycol**.

Conclusion

The crystal structure of **neopentyl glycol** presents a fascinating case study in polymorphism and solid-state phase transitions. The well-defined monoclinic α -phase and the dynamically disordered face-centered cubic γ -phase have been thoroughly characterized through a combination of X-ray diffraction and thermal analysis techniques. The reversible transition between these two solid phases is not only of fundamental scientific interest but also underpins the material's potential in advanced applications such as solid-state cooling. This guide provides a foundational understanding of the structural and thermal properties of **neopentyl glycol**, offering researchers and scientists a detailed overview of the key data and experimental methodologies essential for further investigation and application of this remarkable molecule. Further research, particularly through neutron diffraction, could provide deeper insights into the hydrogen bonding networks that play a crucial role in the structural arrangement and phase behavior of **neopentyl glycol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. neopentyl glycol | 126-30-7 [amp.chemicalbook.com]
- 2. What is the structure of neopentyl glycol? - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 3. Neopentyl Glycol [drugfuture.com]
- 4. Low- and high-temperature structures of neopentylglycol plastic crystal | Powder Diffraction | Cambridge Core [cambridge.org]
- 5. Neopentyl glycol [webbook.nist.gov]
- 6. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
- 7. neopentyl glycol CAS#: 126-30-7 [m.chemicalbook.com]
- 8. X-ray diffraction studies of solid solutions of pentaglycerine-neopentylglycol | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Unraveling the Crystalline Landscape of Neopentyl Glycol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b033123#neopentyl-glycol-crystal-structure-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com